molecular formula C9H11ClINO B1405025 3-(3-Iodophenyl)oxetan-3-amine hydrochloride CAS No. 1393560-26-3

3-(3-Iodophenyl)oxetan-3-amine hydrochloride

Cat. No.: B1405025
CAS No.: 1393560-26-3
M. Wt: 311.55 g/mol
InChI Key: AYLOPLPQWMGAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Iodophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H10INO. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to a phenyl ring substituted with an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the iodine substituent and the amine group. One common method involves the cyclization of a suitable precursor, such as an epoxide, under acidic or basic conditions to form the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

3-(3-Iodophenyl)oxetan-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine substituent and amine group can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Iodophenyl)oxetan-3-amine hydrochloride
  • 3-(3-Bromophenyl)oxetan-3-amine hydrochloride
  • 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Uniqueness

3-(3-Iodophenyl)oxetan-3-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogen-substituted analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns with molecular targets, making this compound particularly interesting for research applications .

Properties

IUPAC Name

3-(3-iodophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLOPLPQWMGAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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